molecular formula C16H14N6O B13847436 5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine

5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine

Cat. No.: B13847436
M. Wt: 306.32 g/mol
InChI Key: ZCMBIMWGPALVPM-UHFFFAOYSA-N
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Description

5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and catalyst efficiency are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine is unique due to its combined imidazole, benzimidazole, and pyridine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C16H14N6O

Molecular Weight

306.32 g/mol

IUPAC Name

5-imidazol-1-yl-3-(6-methoxy-1H-benzimidazol-2-yl)pyridin-2-amine

InChI

InChI=1S/C16H14N6O/c1-23-11-2-3-13-14(7-11)21-16(20-13)12-6-10(8-19-15(12)17)22-5-4-18-9-22/h2-9H,1H3,(H2,17,19)(H,20,21)

InChI Key

ZCMBIMWGPALVPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C3=C(N=CC(=C3)N4C=CN=C4)N

Origin of Product

United States

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